molecular formula C16H19NO3 B143406 8-Methyl Etodolac CAS No. 41340-19-6

8-Methyl Etodolac

Cat. No.: B143406
CAS No.: 41340-19-6
M. Wt: 273.33 g/mol
InChI Key: MXFIBWNLCQBCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl Etodolac is a chemical derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, designed for research and development applications. As a research compound, it is of significant interest in medicinal chemistry for the synthesis and development of novel pharmaceutical agents. Its core value lies in its role as a potential intermediate in creating new chemical entities or in studying structure-activity relationships. The parent compound, Etodolac, is a well-characterized NSAID with anti-inflammatory, analgesic, and antipyretic properties . Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever . Etodolac is known to exhibit a degree of selectivity for the COX-2 enzyme over COX-1 . Researchers investigating this compound can leverage this established mechanistic background while exploring the unique properties imparted by the methyl modification. This product is presented as a high-purity intermediate, aligning with the growing demand for reliable and well-characterized compounds in drug discovery and development pipelines . It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFIBWNLCQBCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CCO1)C3=CC=CC(=C3N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-19-6
Record name RAK-701
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-METHYL ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/816MKG734F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 8 Methyl Etodolac

Strategies for 8-Methyl Etodolac (B1671708) Synthesis

The construction of the 8-Methyl Etodolac molecule, characterized by its tetrahydropyrano[3,4-b]indole core, can be achieved through several synthetic routes. These methods often involve the initial synthesis of a key intermediate, 8-methyl-7-ethyltryptophol, followed by condensation with a suitable side-chain precursor.

The synthesis of this compound is typically accomplished through a multi-step sequence. A common strategy commences with a substituted phenylhydrazine (B124118), which undergoes a Fischer indole (B1671886) synthesis to form the core indole structure. This is followed by the introduction of the acetic acid side chain.

A representative pathway can be envisioned starting from 2-methyl-5-nitrophenylhydrazine. This starting material would first be reacted with a suitable ketone or aldehyde to form the corresponding phenylhydrazone. Subsequent intramolecular cyclization under acidic conditions yields the nitro-indole intermediate. Reduction of the nitro group to an amino group, followed by diazotization and introduction of an ethyl group, would lead to the 8-methyl-7-ethyl indole core. Further reaction steps would then be required to build the pyrano ring and the acetic acid moiety.

The pivotal step in the synthesis of the this compound scaffold is the Fischer indole synthesis. rsc.orgmdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a substituted phenylhydrazine (in this case, a hydrazine (B178648) with a methyl group at the position that will become the 8-position of the indole) and a ketone or aldehyde. mdpi.com The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (TsOH), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). mdpi.comchemicalbook.com

The reaction mechanism proceeds through the formation of an enamine intermediate from the phenylhydrazone, which then undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. mdpi.com The conditions for this cyclization, such as temperature and solvent, are crucial for maximizing the yield and minimizing the formation of impurities. numberanalytics.com

Parameter Condition Reference
Catalysts Brønsted acids (HCl, H₂SO₄, PPA, TsOH), Lewis acids (ZnCl₂, BF₃) mdpi.com
Key Intermediate Phenylhydrazone rsc.org
Mechanism numberanalytics.comnumberanalytics.com-sigmatropic rearrangement mdpi.com

This compound possesses a chiral center, and therefore, methods to obtain enantiomerically pure forms are of significant interest. Redox deracemization has emerged as a powerful strategy for the asymmetric synthesis of α-substituted 1,3,4,9-tetrahydropyrano[3,4-b]indoles, the core structure of this compound. nih.gov This technique involves the conversion of a racemate into a single enantiomer through a sequence of oxidation and asymmetric reduction steps.

One approach involves an initial oxidation of the racemic tetrahydropyrano[3,4-b]indole to an achiral enamine or iminium ion intermediate. This is followed by an enantioselective reduction using a chiral reducing agent or a catalyst system composed of a photocatalyst and a chiral phosphoric acid. rsc.org This method effectively "erases" the racemic stereocenter and re-establishes it in a controlled, enantioselective manner, offering a direct route to the desired enantiomer. rsc.orgnih.gov

An alternative synthetic pathway for compounds structurally related to this compound has been reported starting from 5-Bromo-2-chloropyridine and Ethyl propionylacetate. chemicalbook.com This multi-step reaction involves the initial formation of a pyridine (B92270) derivative, which is then elaborated through a series of transformations, including cyclization and functional group manipulations, to construct the tetrahydropyrano[3,4-b]indole skeleton. The key steps in this synthesis include a reaction with p-toluenesulfonic acid (TsOH) in benzene, followed by treatment with aqueous sodium hydroxide (B78521) in ethanol. chemicalbook.com This route offers a different disconnection approach to the target molecule, potentially avoiding some of the challenges associated with the Fischer indole synthesis.

Synthesis of Related Etodolac Derivatives with 8-Methyl Substitution

The core structure of this compound can be chemically modified to generate a variety of derivatives with potentially unique properties. The synthesis of these derivatives often utilizes this compound as a starting material.

Common derivatization strategies for the parent compound, etodolac, which are applicable to its 8-methyl analog, include modifications of the carboxylic acid group to form amides, esters, and hydrazides. For instance, the synthesis of amide derivatives can be achieved by coupling this compound with various amines using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov

Similarly, thioether derivatives of etodolac have been synthesized through a multi-step protocol, suggesting that 8-methyl substituted thioether derivatives could also be prepared. nih.gov The synthesis of hydrazone derivatives from etodolac has also been reported, involving the reaction of etodolac hydrazide with various aldehydes. rdd.edu.iq These synthetic methodologies provide a versatile platform for creating a library of this compound derivatives for further investigation.

Derivative Type Synthetic Approach Key Reagents Reference
AmidesCoupling of the carboxylic acid with an amineEDCI, HOBt nih.gov
ThioethersMulti-step protocol from the parent compound- nih.gov
HydrazonesReaction of the corresponding hydrazide with aldehydesGlacial acetic acid (catalyst) rdd.edu.iq

Optimization of Synthetic Yield and Purity for this compound

Optimizing the synthetic yield and purity of this compound is crucial for its potential applications. This involves a careful analysis of each step in the synthetic sequence and the systematic variation of reaction parameters.

For the Fischer indole synthesis step, factors such as the choice of acid catalyst, solvent, temperature, and reaction time significantly impact the outcome. numberanalytics.com The use of modern techniques, such as microwave-assisted synthesis, can sometimes lead to shorter reaction times and improved yields. rsc.org

In the subsequent steps, such as the formation of the pyrano ring and the introduction of the side chain, purification of intermediates is critical. Crystallization is a common method for purifying solid intermediates and the final product. The choice of solvent for crystallization can have a profound effect on the purity and crystal morphology of the obtained solid.

Stereochemical Control in this compound Synthesis

The synthesis of enantiomerically pure forms of Etodolac, a process analogous to what would be required for this compound, is crucial as the pharmacological activity is almost exclusively associated with the S-(+)-enantiomer. researchgate.net The primary strategies to achieve stereochemical control include classical resolution of racemates via diastereomeric salt formation, chromatographic separation, and asymmetric synthesis.

Classical Resolution of Racemic Mixtures

The most common approach to obtaining single enantiomers of Etodolac is through the resolution of a racemic mixture. researchgate.net This technique involves reacting the racemic carboxylic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nih.gov

Several chiral amines have been successfully employed for this purpose. Once a diastereomeric salt is isolated with high purity, the chiral auxiliary is removed by acid-base extraction, yielding the desired pure enantiomer of the drug. nih.gov

For instance, studies on Etodolac have demonstrated successful resolution using agents like (-)-brucine, (-)-cinchonidine, and optically active 1-phenylethylamine. nih.govnih.gov The process involves repeated recrystallization to collect the pure diastereomeric salt, followed by liquid-liquid extraction to recover the enantiomerically pure acid with purities often exceeding 99.9%. nih.gov

Table 1: Chiral Resolving Agents Used in the Separation of Etodolac Enantiomers

Resolving Agent Method Outcome Reference
(-)-Brucine Diastereomeric Salt Crystallization Isolation of S-(+)- and R-(-)-Etodolac nih.gov
(-)-Cinchonidine Diastereomeric Salt Crystallization Isolation of S-(+)- and R-(-)-Etodolac nih.gov
1-Phenylethylamine Diastereomeric Salt Crystallization Resolution of Etodolac enantiomers nih.govresearchgate.net

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a 50:50 racemic mixture and thus improving theoretical yield. nih.gov While less commonly reported for this specific class of compounds compared to resolution, formal asymmetric syntheses of Etodolac have been developed.

One notable approach involves a stereoselective synthesis starting from a chiral building block. researchgate.net A key strategy executed a seven-step synthesis of the key intermediates for chiral etodolac, (+)- and (-)-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)-1-ethanols. This was achieved through the asymmetric cyclization of 7-ethyltryptophol with a chiral ketone, specifically (2R)-1,2-di(acetyloxypentan)-3-one or its propionyl analog. researchgate.net This method establishes the critical stereocenter early in the synthetic sequence.

Chromatographic and Derivatization Methods

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for both the analysis and preparative separation of enantiomers. researchgate.net For Etodolac, columns such as Chiralcel OD-H have been used to effectively separate the R- and S-enantiomers. nih.govresearchgate.net This method is particularly useful for determining enantiomeric purity and for semi-preparative scale isolation.

Another advanced technique involves the derivatization of the racemic mixture with a chiral reagent to form diastereomers that can be more easily separated on standard, non-chiral chromatography columns. For example, (RS)-Etodolac has been reacted with an (S)-Naproxen-derived chiral reagent to form diastereomeric anhydrides. rsc.org These diastereomers were successfully separated using reversed-phase HPLC. Following separation, the pure diastereomers were hydrolyzed under mild conditions to yield the individual, optically pure Etodolac enantiomers without racemization. rsc.org

Preclinical Pharmacological Activity Assessment of 8 Methyl Etodolac

Anti-inflammatory Efficacy Studies

Limited publicly available information exists regarding the specific anti-inflammatory efficacy of 8-Methyl Etodolac (B1671708). Research has predominantly focused on its parent compound, Etodolac.

In Vivo Investigations in Inflammatory Models (e.g., cotton pellet implantation in rats)

Specific in vivo studies investigating the anti-inflammatory effects of 8-Methyl Etodolac, such as the cotton pellet implantation model in rats, are not readily found in the public domain. This research gap means that the direct in vivo anti-inflammatory profile of this specific compound has not been extensively characterized.

Comparative Anti-inflammatory Potency against Etodolac and Other Reference Compounds

A direct comparative analysis of the anti-inflammatory potency of this compound against Etodolac and other standard non-steroidal anti-inflammatory drugs (NSAIDs) is not available in published literature. Such studies are crucial for understanding the structure-activity relationship and the potential therapeutic relevance of the methyl substitution.

Assessment of Reduced Ulcerogenic Effects in Animal Models

There is a lack of specific preclinical data on the ulcerogenic effects of this compound in animal models. The parent compound, Etodolac, is known for its relatively favorable gastrointestinal safety profile due to its COX-2 selectivity. nih.govnih.gov However, whether this characteristic is retained, enhanced, or diminished in this compound has not been documented in available research.

Analgesic Properties Research in Preclinical Models

Preclinical studies dedicated to evaluating the analgesic properties of this compound are not described in the available scientific literature. The analgesic effects of its parent compound, Etodolac, are well-established and are attributed to the inhibition of prostaglandin synthesis. drugbank.comnih.gov

Anticancer Potential Evaluation

The potential of this compound as an anticancer agent has not been extensively explored in publicly accessible research.

In Vitro Cytotoxicity Studies in Malignant Cell Lines (e.g., HepG2 cells)

Specific data from in vitro cytotoxicity studies of this compound in malignant cell lines, such as the human hepatocellular carcinoma cell line HepG2, are not available in the current body of scientific literature. While general methodologies for assessing cytotoxicity in HepG2 cells are well-established, their application to this compound has not been reported. nih.govnih.gov

Apoptosis Induction Mechanisms in Cellular Models

Etodolac and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple intrinsic and extrinsic pathways. A key finding is that this pro-apoptotic activity can occur independently of its well-known function as a Cyclooxygenase-2 (COX-2) inhibitor. researchgate.netnih.gov

The primary mechanisms of apoptosis induction identified in preclinical cellular models include:

Mitochondrial Pathway Activation : Etodolac triggers the intrinsic apoptotic pathway by causing a loss of the mitochondrial membrane potential. researchgate.net This event is a critical step, leading to the release of pro-apoptotic factors from the mitochondria.

Regulation of Bcl-2 Family Proteins : The compound has been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels. researchgate.netnih.gov The reduction of Bcl-2 allows for the progression of the apoptotic cascade.

Caspase Activation : A crucial step in the execution of apoptosis is the activation of caspases. Etodolac has been shown to activate initiator caspases, such as Caspase-9, as well as executioner caspases, including Caspase-3 and Caspase-7. researchgate.netnih.gov

Inhibition of Apoptosis Inhibitors : The compound also down-regulates key caspase inhibitors like cIAP-1 and Survivin, further promoting the apoptotic process. researchgate.netnih.gov

Stereoisomer-Specific Activity : Interestingly, the racemic mixture of Etodolac (containing both R- and S-enantiomers) has been found to be a more potent inducer of apoptosis compared to either the R- or S-etodolac stereoisomers alone. nih.gov

Derivative-Enhanced Apoptosis : Synthesized derivatives of Etodolac, such as SGK 206 and SGK 217, have demonstrated a significant capacity to induce apoptosis in breast cancer cells, often at much lower concentrations than the parent Etodolac compound. mdpi.com

Modulation of Oncogenic Pathways (e.g., P53, CDK1 expression)

Beyond the direct induction of apoptosis, research indicates that Etodolac derivatives can modulate key oncogenic pathways that control cell cycle progression and tumor suppression.

Specifically, a nano-structured formulation of an Etodolac-sulfadiazine derivative (ETD-SDZN NSs) has been shown to influence the p53 and CDK1 pathways in hepatocellular carcinoma cells (HepG2). The study reported a significant elevation in the mRNA expression of the tumor suppressor protein p53. researchgate.net Concurrently, the treatment led to a significant reduction in the expression of Cyclin-dependent kinase 1 (CDK1). researchgate.net The upregulation of p53 can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage, while the downregulation of CDK1, a key driver of the G2-M phase transition in the cell cycle, can lead to cell cycle arrest. This dual action suggests a potent mechanism for inhibiting cancer cell proliferation.

Determination of Half Maximal Inhibitory Concentration (IC50) in Cancer Cell Lines

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For Etodolac and its derivatives, IC50 values have been determined across a range of cancer cell lines, demonstrating their cytotoxic potential. A consistent finding is that various synthesized derivatives of Etodolac exhibit significantly greater potency (lower IC50 values) than the parent compound. mdpi.com

Below is an interactive table summarizing the IC50 values for Etodolac and its derivatives in different cancer cell lines as reported in preclinical studies.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 Value (µM)
Etodolac HT-29/Inv3Invasive Colorectal500 µM (0.5 mM)
Etodolac HT-29Colorectal1880 µM (1.88 mM)
SGK 206 MCF-7Breast Adenocarcinoma37 µM (24h)
SGK 206 MDA-MB-231Breast Adenocarcinoma43 µM (24h)
SGK 206 PC-3Prostate Carcinoma40 µM
SGK 206 HT-29Colorectal Carcinoma70 µM
SGK 242 PC-3Prostate Carcinoma25 µM
SGK 242 HT-29Colorectal Carcinoma26 µM
Compound 5d SKOV3Ovarian Carcinoma7.22 µM
Compound 5h SKOV3Ovarian Carcinoma5.10 µM
Compound 5k PC3Prostate Carcinoma8.18 µM
Compound 5s PC3Prostate Carcinoma3.10 µM
Compound 5v PC3Prostate Carcinoma4.00 µM

Pharmacokinetic and Metabolic Profile Analysis of 8 Methyl Etodolac

Absorption Characteristics and Time to Peak Plasma Concentration

The parent compound, Etodolac (B1671708), is well-absorbed following oral administration, with a systemic bioavailability of at least 80%. drugbank.comdrugs.comhres.ca In healthy adult volunteers, maximal plasma concentrations (Cmax) are typically achieved within 1 to 2 hours. nih.govmdpi.comnih.gov One study noted a mean time to peak concentration (Tmax) of approximately 80 minutes, while another reported a Tmax of 2.24 hours. drugs.commdpi.com

The extent of Etodolac absorption is not significantly affected by the presence of food. However, food intake can delay the rate of absorption, reducing the peak concentration by about half and extending the time to reach peak concentration by 1.4 to 3.8 hours. drugs.comhres.canih.gov

Distribution Studies within Biological Systems

Once absorbed, Etodolac is widely distributed and is highly bound to plasma proteins, primarily albumin, with a binding percentage greater than 99%. drugbank.comnih.govnih.gov The fraction of unbound, or free, drug is less than 1% and remains constant over the therapeutic dose range. nih.govfda.gov The mean apparent volume of distribution (Vd/F) for Etodolac is approximately 390 mL/kg. drugs.comfda.gov Due to its physicochemical properties, it is expected that Etodolac is excreted into breast milk, although this has not been definitively confirmed in humans. drugbank.comnih.govfda.gov In patients with arthritis, substantial concentrations of Etodolac and its acyl-glucuronide metabolites are found in both plasma and synovial fluid. nih.gov

Biotransformation Pathways and Metabolite Identification

Etodolac undergoes extensive biotransformation in the liver before excretion. drugbank.comdrugs.comfda.gov The metabolic process involves several key pathways, including glucuronidation and hydroxylation, resulting in multiple metabolites that are pharmacologically inactive. nih.govmdpi.com While the specific cytochrome P450 enzymes involved have not been fully identified, these pathways convert the parent drug into more water-soluble compounds for easier elimination. drugs.comfda.gov

Glucuronidation Processes and Glucuronide Metabolites

A primary metabolic pathway for Etodolac is direct conjugation with glucuronic acid to form an acyl-glucuronide. nih.gov This process, known as glucuronidation, results in the formation of Etodolac glucuronide. drugbank.comdrugs.com This metabolite is found in significant concentrations in the plasma and synovial fluid of patients. nih.gov Additionally, the hydroxylated metabolites of Etodolac also undergo further glucuronidation before being excreted. drugbank.comdrugs.comfda.gov

Other Metabolite Characterization (e.g., N-methyletodolac, 4-oxoetodolac)

Beyond the main glucuronidation and hydroxylation pathways, other minor metabolites of Etodolac have been characterized. Research has led to the synthesis and identification of metabolites such as N-methyletodolac and 4-oxoetodolac. These metabolites have been found to be either inactive or possess only marginal pharmacological activity.

Elimination Pathways and Excretion Profile

The elimination of Etodolac and its metabolites occurs primarily through the kidneys. drugbank.com Approximately 72% of an administered dose is recovered in the urine. drugbank.comhres.ca The urinary metabolites consist of a small amount of unchanged Etodolac (1%), Etodolac glucuronide (13%), hydroxylated metabolites (5%), and glucuronides of these hydroxylated metabolites (20%). drugbank.comhres.ca A significant portion of the urinary metabolites remains unidentified (33%). drugbank.comhres.ca Fecal excretion is a secondary route, accounting for 16% of the dose. drugbank.comhres.canih.gov The terminal elimination half-life of Etodolac averages between 6.4 and 8.2 hours. drugs.comnih.govmdpi.com

Urinary Excretion Profile of Etodolac and its Metabolites

Metabolite/Compound Percentage of Administered Dose in Urine
Unchanged Etodolac 1%
Etodolac Glucuronide 13%
Hydroxylated Metabolites (6-, 7-, 8-OH) 5%
Hydroxylated Metabolite Glucuronides 20%
Unidentified Metabolites 33%
Total Urinary Excretion 72%

Pharmacokinetic Parameters of Etodolac

Parameter Value
Systemic Bioavailability ≥80%
Time to Peak Plasma (Tmax) 1 - 2.24 hours
Plasma Protein Binding >99%
Apparent Volume of Distribution (Vd/F) ~390 mL/kg
Terminal Elimination Half-Life (t½) 6.4 - 8.2 hours
Primary Route of Elimination Renal (72%)

Influence of Species Differences on Pharmacokinetic Parameters

Detailed comparative pharmacokinetic data for 8-Methyl Etodolac across various species is not extensively available in publicly accessible scientific literature. Preclinical pharmacokinetic studies are often conducted in common laboratory animal models such as rats and dogs to evaluate the disposition of a new chemical entity. While specific data for this compound is sparse, general principles of interspecies pharmacokinetic differences observed with the parent compound, Etodolac, may provide some insights into the expected variations for its 8-methyl analogue.

Significant differences in drug metabolism and disposition are commonly observed between species due to variations in liver enzyme activity, plasma protein binding, and renal excretion mechanisms. For instance, the elimination half-life of Etodolac has been shown to differ between rats and dogs. In rats, the disposition of Etodolac is characterized by stereoselectivity, with the S-enantiomer being preferentially eliminated through biliary excretion. In contrast, studies in dogs have reported a longer elimination half-life for Etodolac compared to other species.

Given that this compound is a close structural relative of Etodolac, it is plausible that its pharmacokinetic profile would also exhibit species-dependent variations. The substitution of a methyl group for an ethyl group at the 8-position of the pyrano[3,4-b]indole core could influence its metabolic fate and subsequent pharmacokinetic parameters. However, without direct experimental data from comparative studies in different species, any discussion on the specific influence of these differences remains speculative.

To provide a comprehensive understanding of the species-dependent pharmacokinetics of this compound, dedicated in vivo studies in multiple animal models would be necessary. Such studies would typically involve administering the compound to different species (e.g., rats, dogs, non-human primates) and collecting serial blood and urine samples to determine key pharmacokinetic parameters.

Interactive Data Table: Comparative Pharmacokinetics of this compound

As there is no publicly available data for the pharmacokinetic parameters of this compound in different species, the following table is presented as a template for how such data would be organized if it were available.

Pharmacokinetic ParameterSpecies ASpecies BSpecies C
Absorption
Bioavailability (%)Data not availableData not availableData not available
Tmax (h)Data not availableData not availableData not available
Cmax (µg/mL)Data not availableData not availableData not available
Distribution
Vd (L/kg)Data not availableData not availableData not available
Protein Binding (%)Data not availableData not availableData not available
Metabolism
Major MetabolitesData not availableData not availableData not available
Excretion
Clearance (mL/h/kg)Data not availableData not availableData not available
t1/2 (h)Data not availableData not availableData not available
Route of EliminationData not availableData not availableData not available

Structure Activity Relationship Sar Investigations of 8 Methyl Etodolac

Impact of 8-Methyl Substitution on Pharmacological Activity

The substitution at the 8-position of the aromatic ring on the pyrano[3,4-b]indole nucleus is a critical determinant of the anti-inflammatory activity of etodolac (B1671708) analogues. The parent compound, etodolac, features an ethyl group at this position (8-ethyl).

Anti-inflammatory and Analgesic Activity: Research into the SAR of this class indicates that substitution at the 8-position of the aromatic ring is highly beneficial for anti-inflammatory effects. jetir.org The size and nature of the alkyl group at this position modulate the compound's ability to inhibit the cyclooxygenase (COX) enzymes, which is the primary mechanism for its anti-inflammatory and analgesic properties. drugbank.comnih.gov Etodolac is known to be a preferential inhibitor of COX-2. drugbank.commdpi.comnih.gov The S-enantiomer is responsible for the biological activity. drugbank.comnih.govnih.gov While direct comparative studies on 8-methyl etodolac are limited, general SAR findings suggest that small alkyl groups at this position are favorable. However, studies have identified the 8-ethyl and 8-n-propyl groups as conferring the highest activity, implying that the 8-methyl substituent may result in comparatively reduced, though still potentially significant, potency. jetir.org

Anticancer Activity: The etodolac scaffold has emerged as a promising template for the development of anticancer agents. researchgate.netresearchgate.net The anticancer effects of etodolac derivatives are often mediated through COX-2 inhibition, though other mechanisms may be involved. mdpi.com Numerous studies have focused on modifying the acetic acid side chain of the etodolac core to create derivatives—such as hydrazones, triazoles, and thioethers—with enhanced anti-proliferative and pro-apoptotic effects on various cancer cell lines, including prostate, colon, and ovarian cancer. mdpi.comnih.gov While these studies primarily use the 8-ethyl (etodolac) backbone, they establish the pyrano[3,4-b]indole nucleus, which this compound possesses, as a viable scaffold for designing novel anticancer agents. mdpi.comnih.gov

Comparative Analysis with Other 8-Position Substituents on the Aromatic Ring

The pharmacological activity of etodolac analogues is highly sensitive to the nature of the substituent at the 8-position of the indole (B1671886) ring. Comparative analysis indicates that specific alkyl and halo-alkyl groups are particularly effective in enhancing anti-inflammatory potency.

According to a review of the structure-activity relationships within this compound class, the most active anti-inflammatory compounds were found to be the 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl derivatives. jetir.org This suggests a preference for small, lipophilic groups at the 8-position. The introduction of an ethyl or n-propyl group at R1 (the 8-position) leads to compounds that are approximately 20 times more active than their methyl-substituted counterparts. jetir.org

The high activity of the 7-fluoro-8-methyl derivative indicates that electronic modifications to the aromatic ring, in combination with alkyl substitution at the 8-position, can also be a successful strategy for increasing potency. The electron-withdrawing nature of the fluorine atom may influence the binding affinity of the molecule to its target enzyme. Based on these findings, this compound would be expected to exhibit lower anti-inflammatory activity than etodolac (8-ethyl), 8-n-propyl etodolac, and the 7-fluoro-8-methyl analogue.

Substituent at 8-PositionOther Ring SubstituentsRelative Anti-inflammatory Activity (Qualitative)Reference
-CH₃ (Methyl)NoneActive jetir.org
-CH₂CH₃ (Ethyl)NoneHigh Activity (Most Active Class) jetir.org
-CH₂CH₂CH₃ (n-Propyl)NoneHigh Activity (Most Active Class) jetir.org
-CH₃ (Methyl)7-FluoroHigh Activity (Most Active Class) jetir.org

Influence of Pyrano[3,4-b]indole Scaffold Modifications on Efficacy

The pyrano[3,4-b]indole core is a versatile scaffold whose biological activity can be significantly altered by chemical modifications, particularly at the acetic acid side chain. nih.gov While substitutions on the aromatic ring primarily tune anti-inflammatory potency, modifications of the side chain have successfully yielded derivatives with potent anticancer activity.

Several research groups have synthesized novel etodolac derivatives by converting the carboxylic acid group into amides, hydrazides, hydrazones, and thioethers. nih.govnih.gov These modifications have been shown to produce compounds with significant cytotoxic and pro-apoptotic activity against various human cancer cell lines, often exceeding the potency of the parent etodolac molecule.

Hydrazone and Triazole Derivatives: Hydrazone (SGK 206) and triazole (SGK 242) derivatives of etodolac were found to be more effective at inhibiting proliferation and inducing apoptosis in prostate (PC-3) and colorectal (HT-29) cancer cells than etodolac itself. mdpi.com

Thioether Derivatives: A series of etodolac-thioether derivatives demonstrated potent anticancer activity against ovarian (SKOV3) and prostate (PC3) cancer cell lines, with some compounds showing IC50 values in the low micromolar range (3.10 to 8.18 µM). nih.gov

Amide Derivatives: Novel etodolac derivatives with substituted amide moieties have been identified as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a target in cancer therapy. nih.gov

These studies underscore the adaptability of the pyrano[3,4-b]indole scaffold. By modifying the side chain, the biological target of the molecule can be shifted, converting a primarily anti-inflammatory agent into a potent anticancer compound. This highlights that the core scaffold provides a foundational structure for enzyme binding, while the peripheral functional groups dictate the specific activity and potency.

Scaffold Modification (at Acetic Acid Moiety)Target ActivityObserved EffectReference
Hydrazone/Triazole FormationAnticancerIncreased cytotoxicity and apoptosis in PC-3 and HT-29 cells vs. etodolac. mdpi.com
Thioether LinkageAnticancerPotent activity against SKOV3 and PC3 cancer cell lines (IC₅₀ = 3.10 - 8.18 µM). nih.gov
Substituted AmidesAnticancerInhibition of eEF2K in MDA-MB-231 breast cancer cells. nih.gov
Ester or Amide DerivativesAnti-inflammatoryGeneral inactivation of anti-inflammatory drug activity. jetir.org

Elucidation of Key Pharmacophores for Desired Biological Effects

Based on SAR studies of etodolac and its analogues, several key pharmacophoric features can be identified for achieving desired biological effects.

For Anti-inflammatory Activity:

Pyrano[3,4-b]indole Core: This rigid, tricyclic system serves as the fundamental scaffold for orienting the other functional groups.

Acetic Acid Side Chain: A free carboxylic acid group at the R2 position is essential. Increasing the length of this chain or converting it to an ester or amide derivative generally inactivates the anti-inflammatory drug. jetir.org

S-Stereochemistry: The chiral center at the C1 position must be in the S-configuration for COX-2 inhibitory activity. drugbank.comnih.gov The R-enantiomer is inactive against COX enzymes. nih.govnih.gov

8-Position Alkyl Substituent: A small alkyl group on the aromatic ring is critical. An ethyl or n-propyl group appears to be optimal for maximizing potency, suggesting a specific size and lipophilicity requirement for the binding pocket of the COX enzyme. jetir.org

For Anticancer Activity:

Pyrano[3,4-b]indole Core: This scaffold remains essential, providing the structural backbone for the anticancer derivatives. researchgate.netnih.gov

Modified Side Chain: In contrast to anti-inflammatory activity, the carboxylic acid is not required. Its replacement with functional groups like hydrazide-hydrazones, thioethers, or specific amides is a key strategy for imparting potent anti-proliferative activity. mdpi.comresearchgate.netnih.gov These groups likely interact with different biological targets or different residues within the same target.

Aromatic Substituents: While most anticancer studies have utilized the 8-ethyl substitution of the parent etodolac, the principles of substitution on the aromatic ring likely still apply for modulating potency and selectivity.

Advanced Analytical Method Development and Validation for 8 Methyl Etodolac

The rigorous analysis of pharmaceutical compounds is critical to ensuring their quality, efficacy, and safety. For 8-Methyl Etodolac (B1671708), a known impurity and analogue of Etodolac, advanced analytical methods are essential for its detection, quantification, and structural confirmation. synzeal.com These methods are applied to various matrices, from biological fluids to final pharmaceutical formulations, and must be meticulously validated to meet stringent regulatory standards.

Preclinical Formulation and Delivery System Research for 8 Methyl Etodolac

Strategies for Enhanced Bioavailability and Therapeutic Efficacy

Enhancing the bioavailability and therapeutic efficacy of drug compounds is a primary goal in pharmaceutical formulation development. For compounds like 8-Methyl Etodolac (B1671708), which may share characteristics with Etodolac such as limited water solubility uni.lunih.gov, various strategies explored for Etodolac can be considered. These strategies aim to improve absorption, reduce degradation, and facilitate targeted delivery.

Research on Etodolac has investigated approaches such as the development of phospholipid complexes and novel delivery systems like nanoemulsions and deformable-emulsomes to improve its biopharmaceutical profile uni.lumims.comguidetoimmunopharmacology.org. Phospholipid complexes, for instance, have demonstrated the potential to enhance transdermal permeation and improve anti-inflammatory effects of Etodolac, suggesting a possible route for enhancing the delivery and efficacy of related compounds uni.lu. Nanoemulsions have also shown promise for Etodolac by improving solubility, increasing skin penetration, and enhancing therapeutic efficacy in preclinical models mims.com. These findings highlight the potential of advanced formulation techniques to overcome solubility and permeability challenges, which could be relevant for 8-Methyl Etodolac.

Development of Sustained Release Formulations

Sustained release formulations are designed to maintain drug concentrations within a therapeutic window over an extended period, potentially reducing dosing frequency and improving patient compliance. Research on sustained release systems for Etodolac provides relevant examples of polymers and techniques that could be applied to this compound.

Studies have explored the use of Eudragit® polymers and gum Katira in the development of sustained release formulations for Etodolac fishersci.cachem960.comuni.lu. Eudragit® polymers, such as Eudragit® RSPO and RLPO, have been incorporated into sustained release tablets of Etodolac, demonstrating the ability to control drug release over 24 hours uni.lu. Gum Katira has also been utilized to prepare Etodolac-loaded microspheres through techniques like the W1/O/W2 emulsion solvent evaporation method, resulting in sustained drug delivery over 10-12 hours and reduced gastrointestinal side effects in preclinical studies fishersci.ca.

While specific detailed data on this compound sustained release formulations using these exact polymers and methods are not extensively available in the provided search results, the successful application of Eudragit and gum Katira for sustained release of Etodolac suggests their potential utility in developing similar formulations for this compound.

Transdermal Permeation Enhancement Studies

Transdermal drug delivery offers an attractive alternative to oral administration, potentially reducing systemic side effects and providing targeted delivery. Enhancing the permeation of drug compounds through the skin is crucial for the success of transdermal formulations. Preclinical studies, often utilizing biological membranes like rat skin, are commonly conducted to evaluate and improve transdermal permeation.

In Vitro and Ex Vivo Permeation through Biological Membranes

In vitro and ex vivo studies using excised biological membranes, such as rat skin, are standard methods to assess the permeability of drug compounds from various formulations. Research on Etodolac has employed modified horizontal diffusion cells to study its permeation through cellulose membranes and rat skin. These studies have shown that Etodolac can be released and penetrate rat skin, highlighting the feasibility of transdermal delivery for this class of compounds.

While specific permeation data for this compound through biological membranes is not detailed in the provided results, these studies on Etodolac establish a methodology and provide a comparative basis for evaluating the transdermal potential of its derivatives.

Role of Permeation Enhancers

Permeation enhancers are often incorporated into transdermal formulations to reversibly reduce the barrier properties of the skin, particularly the stratum corneum, and increase drug flux. Various classes of compounds, including terpenes and phospholipid complexes, have been investigated for their ability to enhance transdermal permeation.

Studies on Etodolac have demonstrated the effectiveness of certain terpenes, such as anethole, in significantly enhancing its absorption through rat skin. The lipophilicity of the enhancer appears to be an important factor in promoting Etodolac penetration. Phospholipid complexes of Etodolac have also been shown to improve transdermal permeation compared to the un-complexed drug uni.lu. These findings suggest that similar permeation enhancement strategies utilizing terpenes or phospholipid complexes could be explored for this compound to improve its transdermal delivery.

Novel Carrier Systems for Targeted Delivery

Novel carrier systems, such as nanoemulsions, deformable-emulsomes, and organogels, offer advanced approaches for drug delivery, potentially improving solubility, stability, and targeted delivery to specific sites. Research on Etodolac has explored these systems for enhanced delivery.

Nanoemulsions have been developed for the topical delivery of Etodolac, demonstrating improved solubility and enhanced skin penetration mims.com. Deformable-emulsomes, flexible vesicular systems, have also been investigated for the topical therapy of arthritis with Etodolac, showing enhanced drug deposition and permeation across skin layers in preclinical studies guidetoimmunopharmacology.org. Organogels have been explored as potential topical delivery systems for lipophilic pharmaceuticals like Etodolac, with studies evaluating their physical properties, drug release, and anti-inflammatory activity.

Although specific research on this compound utilizing these exact novel carrier systems is not detailed in the provided information, the successful application of nanoemulsions, deformable-emulsomes, and organogels for Etodolac suggests their potential as promising carrier systems for this compound to achieve enhanced and potentially targeted delivery.

Quality by Design (QbD) Approaches in Formulation Development

Quality by Design (QbD) is a systematic, risk-based approach to pharmaceutical development that emphasizes understanding and controlling the factors influencing product quality. QbD principles are increasingly applied in the development of complex formulations to ensure consistency, robustness, and desired performance.

QbD approaches have been utilized in the development of Etodolac formulations, such as phospholipid complex-loaded films and nanoemulsions uni.lumims.com. These studies highlight the application of experimental design methodologies to optimize formulation components and process parameters, ensuring the attainment of desired quality attributes like enhanced transdermal permeation or optimized droplet size and stability uni.lumims.com.

While specific QbD studies solely focused on this compound formulations are not prominently featured in the search results, the application of QbD in the development of Etodolac formulations demonstrates its relevance in the preclinical formulation research of related compounds like this compound to build quality into the product from the design stage.

Data Tables

Based on the search results, detailed quantitative data specifically for this compound formulations is limited. However, data from analogous studies on Etodolac formulations using similar approaches can be presented as illustrative examples.

Formulation Type (Etodolac)Key ComponentsPreclinical FindingSource(s)
Sustained Release MicrospheresGum Katira, Eudragit® RS100, Eudragit® RL100Sustained release over 10-12 hours, reduced gastric irritation in rats. fishersci.ca,
Sustained Release TabletsEudragit® RSPO, Eudragit® RLPO, HPMC K15MPulsatile and sustained release over 24 hours in rats., uni.lu
Transdermal GelHydrophilic gel base, Anethole (terpene)Enhanced permeation through rat skin.,
Transdermal FilmsPhospholipid complex of Etodolac, Polymeric filmImproved diffusion and permeation across skin, enhanced anti-inflammatory effect. uni.lu,
Topical NanoemulsionOil, Surfactant, Co-surfactant (optimized ratios)Enhanced solubility and skin penetration, improved anti-inflammatory activity. mims.com
Topical Deformable-Emulsomes (Gel)Phospholipid, Sodium deoxycholateEnhanced drug deposition and permeation across skin layers, improved efficacy.,
Topical OrganogelSesame oil, Span 80, Tween 80, CarbopolShowed permeation through biological membrane (example had 73.10% permeation at 8 hrs).,

Note: The data in this table is derived from preclinical studies on Etodolac formulations and is presented as analogous research relevant to potential formulation strategies for this compound.

Toxicological Assessment and Safety Profile Investigations of 8 Methyl Etodolac

Gastrointestinal System Irritation and Ulcerogenic Potential

There are no specific studies available that investigate the gastrointestinal irritation or ulcerogenic potential of 8-Methyl Etodolac (B1671708). The well-documented gastrointestinal effects of NSAIDs, including the parent compound Etodolac, such as dyspepsia, ulceration, and bleeding, would necessitate a direct evaluation of 8-Methyl Etodolac to determine its specific profile. drugs.commayoclinic.orgdrugs.com

Comparative Toxicity of this compound and Related Compounds

No research is available that directly compares the toxicity of this compound with its parent compound, Etodolac, or other NSAIDs. Such studies would be essential to understand the relative safety of this impurity.

Mitigation Strategies for Adverse Effects in Novel Formulations

As there are no identified adverse effects specific to this compound, there are consequently no studies on mitigation strategies or the development of novel formulations for this compound. Research into mitigating the adverse effects of Etodolac, such as creating prodrugs or topical formulations, is focused on the active pharmaceutical ingredient itself. nih.gov

Systemic Organ Toxicity Studies (e.g., renal, hepatic, hematological)

Specific investigations into the potential renal, hepatic, or hematological toxicity of this compound have not been published. The known systemic toxicities associated with the NSAID class, such as potential for kidney injury, rare instances of severe liver damage, and hematological effects, underscore the importance of specific toxicological testing for any related compound, including process impurities like this compound. elsevierpure.comnih.govpatsnap.comnih.gov

Evaluation of Metabolite Activity in Toxicological Contexts

The metabolism of this compound has not been described in the available literature. Consequently, there is no information on its potential metabolites or their toxicological activity. Studies on the parent drug, Etodolac, have identified its major metabolites as inactive, though its rare hepatotoxicity is thought to be caused by an idiosyncratic reaction to a metabolic intermediate. nih.govnih.gov A similar evaluation would be required for this compound.

Future Perspectives and Translational Research Opportunities for 8 Methyl Etodolac

Exploration of Unexplored Therapeutic Applications

The biological activity of 8-Methyl Etodolac (B1671708) remains largely uninvestigated. A significant gap in current knowledge is the lack of public research on its pharmacological and toxicological profile. Future research should, therefore, focus on screening 8-Methyl Etodolac for a variety of therapeutic effects. Given that derivatives of the parent compound, Etodolac, have been explored for novel applications such as anticancer and antimicrobial agents, a similar line of inquiry for this compound is warranted. ijmtlm.org

Initial studies could involve in vitro assays to determine its inhibitory activity against cyclooxygenase (COX) enzymes, similar to Etodolac, which is more selective for COX-2 over COX-1. drugbank.compatsnap.com Beyond its anti-inflammatory potential, screening for activity against other relevant biological targets could reveal unexpected therapeutic opportunities. For instance, some Etodolac derivatives have been investigated as potential inhibitors of enzymes relevant to cancer therapy. ijmtlm.org

Design and Synthesis of Next-Generation Derivatives based on SAR

The structure-activity relationship (SAR) of the broader pyranocarboxylic acid class, to which Etodolac and this compound belong, provides a strong foundation for the design of next-generation derivatives. gpatindia.com Key insights from the SAR of Etodolac can guide the chemical modification of this compound to potentially enhance its therapeutic properties or introduce novel activities.

Key SAR points for the pyranocarboxylic acid class include:

Substitution on the pyran ring with an alkyl group at R1 and an acetic acid function at R2 increases anti-inflammatory activity. gpatindia.com

Increasing the length of the acid chain or creating ester or amide derivatives can inactivate the drug. gpatindia.com

Substitution at the 8th position of the aromatic ring is highly beneficial for activity. gpatindia.com

The core structure of this compound can be chemically modified to generate a variety of derivatives. For example, the synthesis of thioether and hydrazone derivatives of Etodolac has been reported, suggesting that similar modifications could be applied to this compound.

Table 1: Potential Modifications of this compound Based on SAR

Position of Modification Type of Modification Potential Outcome
8-position of aromatic ring Substitution with different alkyl or functional groups Altered potency and selectivity
Acetic acid side chain Esterification or amidation Prodrug development or altered pharmacokinetic profile
Pyrano ring Introduction of various substituents Modified anti-inflammatory activity
Indole (B1671886) nitrogen Substitution with different functional groups Exploration of novel biological targets

Advanced Computational Modeling and Drug Design Approaches

Advanced computational tools can play a crucial role in accelerating the exploration of this compound and its derivatives. srce.hr Molecular docking, structure-based virtual screening, and molecular dynamics simulations are powerful techniques for predicting the binding affinity and interaction of small molecules with biological targets. mdpi.com

In the context of this compound, these approaches can be used to:

Predict Binding to COX Enzymes: Docking studies can simulate the interaction of this compound with the active sites of COX-1 and COX-2 to predict its inhibitory potential and selectivity.

Virtual Screening of Derivatives: Large libraries of virtual derivatives of this compound can be screened against various therapeutic targets to identify promising candidates for synthesis and biological testing.

Guide Derivative Design: Computational models can help in understanding the structural requirements for optimal binding and activity, thereby guiding the design of more potent and selective next-generation compounds.

The integration of computational fluid dynamics could also be used to model the behavior of nanoparticle formulations of this compound derivatives, examining their distribution and targeting in biological systems. srce.hr

Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Mechanistic Studies

"Omics" technologies offer a systems-level understanding of the biological effects of a compound. For a novel compound like this compound, these technologies would be invaluable in elucidating its mechanism of action and identifying potential biomarkers of its effects.

Metabolomics: Untargeted metabolomics can be applied to investigate the metabolic changes induced by this compound in biological systems. nih.gov This can reveal the metabolic pathways affected by the compound, providing insights into both its therapeutic and potential off-target effects. nih.gov For instance, studies on Etodolac have shown its influence on arachidonic acid metabolism, sphingolipid metabolism, and the biosynthesis of unsaturated fatty acids. nih.govnih.gov A similar approach with this compound could reveal a unique metabolic signature.

Transcriptomics: Transcriptomic analysis would allow for the study of how this compound alters gene expression. This can help in identifying the cellular pathways and biological processes modulated by the compound, offering a deeper understanding of its mechanism of action.

The integration of these omics datasets can provide a comprehensive picture of the pharmacological profile of this compound and its derivatives.

Potential for Repurposing or Combination Therapies

Given that this compound shares a core structure with an established anti-inflammatory drug, there is potential for its repurposing for other indications. Should initial screenings reveal interesting biological activities, further investigation into its efficacy in different disease models would be warranted.

Furthermore, the potential for combination therapies involving this compound or its derivatives should be explored. For example, a study on the parent compound, Etodolac, in combination with dexamethasone showed improved preemptive analgesia in third molar surgery. nih.gov Similarly, in-silico docking studies have suggested potential synergies between Etodolac and baicalein for targeting key enzymes in osteoarthritis. nih.gov Investigating similar combinations with this compound could lead to enhanced therapeutic effects or a reduction in the required dosage of individual agents.

Q & A

Basic Research Questions

Q. What experimental strategies are effective in improving the dissolution rate of poorly soluble etodolac derivatives like 8-methyl etodolac?

  • Methodological Answer : The melt dispersion granulation technique, combined with sublimating agents (e.g., camphor), has been shown to enhance dissolution rates by reducing crystallinity. This is validated via XRD and DSC studies, which confirm amorphous phase formation. Post-compression parameters (e.g., tablet hardness, weight variation) should be optimized using ANOVA to ensure reproducibility (Table 3B in ).

Q. How can researchers ensure drug-excipient compatibility during preformulation studies of etodolac-based formulations?

  • Methodological Answer : FTIR spectroscopy is critical for detecting physicochemical interactions. For example, mixing etodolac with hydrotropic agents (sodium acetate, benzoate, or citrate) in a 1:1 ratio and analyzing spectral shifts (400–4000 cm⁻¹) can confirm compatibility. Peaks corresponding to carboxyl groups (e.g., 1700 cm⁻¹) should remain unaltered to rule out degradation .

Q. What analytical methods are suitable for quantifying etodolac enantiomers in pharmacokinetic studies?

  • Methodological Answer : A stereospecific HPLC assay using derivatization with ethyl chloroformate and iota(-)-α-phenylethylamine achieves chiral separation. The mobile phase (hexane:ethyl acetate:isopropanol, 85:15:0.2) and normal-phase chromatography resolve enantiomers with a resolution factor >6.4. Validation parameters (linearity: 0.2–20 mg/L, intraday/interday precision <10.1%) ensure reliability for plasma and urine analysis .

Q. How should researchers design in vitro dissolution studies for etodolac formulations?

  • Methodological Answer : Use USP apparatus with sink conditions (e.g., pH 6.8 phosphate buffer) and monitor dissolution profiles over 24 hours. Compare results against reference standards, and employ statistical tools (e.g., similarity factor f₂) to evaluate performance. Reduced crystallinity, confirmed via XRD, correlates with improved dissolution rates .

Advanced Research Questions

Q. What pharmacokinetic modeling approaches explain the enantioselective disposition of etodolac?

  • Methodological Answer : The active S-(+)-enantiomer exhibits a larger volume of distribution (101–135 L vs. 17–24 L for R-(-)-enantiomer) due to differential protein binding and tissue partitioning. Non-linear mixed-effects modeling (NONMEM) can account for inter-subject variability in AUC ratios (S:R ≈ 2.5:30.9 mg·L⁻¹·h⁻¹) and conjugated metabolite kinetics .

Q. How can the Box-Behnken design optimize nanocarrier systems for sustained etodolac delivery?

  • Methodological Answer : Three-factor, three-level Box-Behnken designs evaluate variables like drug-phospholipid ratio (A), tristearin-phospholipid ratio (B), and stearylamine content (C). Responses (particle size, zeta potential, entrapment efficiency) are analyzed via Design Expert software. Optimized emulsomes (e.g., 383 nm size, 80% entrapment) achieve sustained release (88.69% over 24 hours) while maintaining stability .

Q. What in vivo experimental designs validate COX-2 inhibition by etodolac in preclinical models?

  • Methodological Answer : In rat models, laparotomy-induced corticosterone (CORT) elevation is assessed at 1, 3, and 6 hours post-surgery. Etodolac (12.5 mg/kg, administered 1 hour pre-surgery) reduces CORT levels, with control groups receiving vehicle (corn oil). Randomization and blinded cytokine analysis (e.g., IL-12 at 12/96 hours) minimize bias .

Q. How does the Extended Hildebrand Approach predict etodolac solubility in binary solvent systems?

  • Methodological Answer : Solubility in aqueous-dioxane mixtures is modeled using interaction parameters (δ₁, δ₂) and activity coefficients. Experimental data at 298.15 K (nine solvent compositions) are fitted to estimate solute-solvent interactions. The model accounts for deviations from ideal solubility, enabling predictions for untested solvent ratios .

Q. What spectrophotometric alternatives to HPLC/GC exist for etodolac quantification in resource-limited settings?

  • Methodological Answer : Fe³⁺ reduction by etodolac generates Fe²⁺, which forms a colored complex with 2,2'-bipyridyl (λmax = 500 nm). Calibration curves (linear range: 2–20 μg/mL) achieve <2% RSD. This method is validated against HPLC for tablet analysis and requires minimal instrumentation .

Data Contradictions and Resolution

  • Dissolution vs. Stability : While reduced crystallinity enhances dissolution , etodolac degrades in aqueous solutions at high temperatures (75–95°C) via decarboxylation. Stability studies (e.g., accelerated testing at 40°C/75% RH) must balance amorphous phase benefits against hydrolysis risks .
  • COX-2 Selectivity : In vitro canine models show conflicting COX-2 selectivity for etodolac. Researchers should validate selectivity using species-specific whole blood assays and correlate findings with in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.